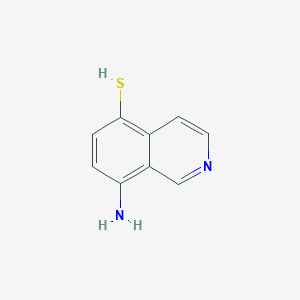
8-Aminoisoquinoline-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminoisoquinoline-5-thiol is a nitrogen and sulfur-containing heterocyclic compound It is a derivative of isoquinoline, characterized by the presence of an amino group at the 8th position and a thiol group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinoline-5-thiol typically involves multi-step reactions starting from isoquinoline. One common method includes the nitration of isoquinoline to introduce a nitro group, followed by reduction to form the amino group. The thiol group can be introduced through nucleophilic substitution reactions. Specific reaction conditions, such as the use of reducing agents like tin powder in the presence of hydrochloric acid, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are also critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoisoquinoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Tin powder and hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group under basic conditions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Scientific Research Applications
8-Aminoisoquinoline-5-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological thiols.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Aminoisoquinoline-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the thiol group. It is used as an antimalarial agent.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group and is used as a chelating agent.
Tafenoquine and Primaquine: Derivatives of 8-Aminoquinoline with antimalarial activity.
Uniqueness: 8-Aminoisoquinoline-5-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
8-aminoisoquinoline-5-thiol |
InChI |
InChI=1S/C9H8N2S/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2 |
InChI Key |
JSAQTVZOODVCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
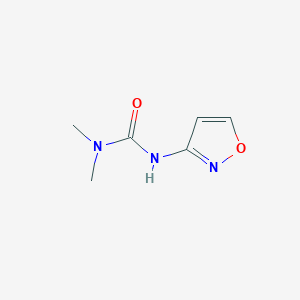
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
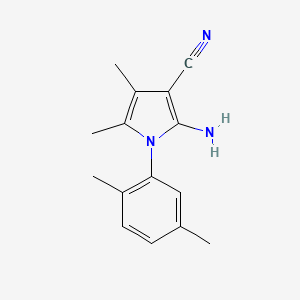

![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
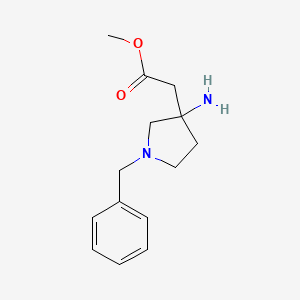
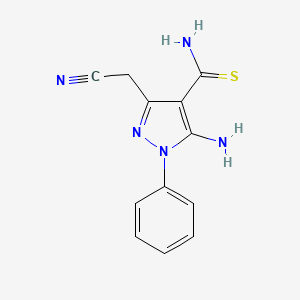
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
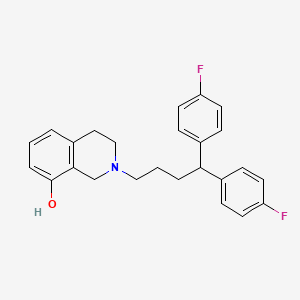
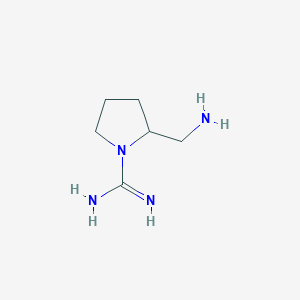
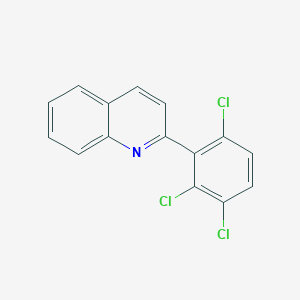
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)

